2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and a phenylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the use of thiolating agents such as thiourea or thiols in the presence of catalysts.
Attachment of the phenylacetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like halides or amines can be employed in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(hydroxymethyl)-1-[(ethylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)ethyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-16-13(21)8-19-12(9-20)7-17-15(19)23-10-14(22)18-11-5-3-2-4-6-11/h2-7,20H,8-10H2,1H3,(H,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWYRZEICSBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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